molecular formula C6H7N2NaO3 B13461031 sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate

sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate

Cat. No.: B13461031
M. Wt: 178.12 g/mol
InChI Key: JXCKSMLWMIMYDL-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate is a compound that features an imidazole ring, a common structural motif in many biologically active molecules The imidazole ring is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate can be achieved through several methods. One common approach involves the reaction of 1-methylimidazole with glyoxal and ammonia, followed by subsequent reactions to introduce the hydroxy and acetate groups . Another method involves the use of 2-lithio-1-methylimidazole, which can react with various aldehydes or ketones to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This binding can affect various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes by coordinating with their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H7N2NaO3

Molecular Weight

178.12 g/mol

IUPAC Name

sodium;2-hydroxy-2-(1-methylimidazol-2-yl)acetate

InChI

InChI=1S/C6H8N2O3.Na/c1-8-3-2-7-5(8)4(9)6(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1

InChI Key

JXCKSMLWMIMYDL-UHFFFAOYSA-M

Canonical SMILES

CN1C=CN=C1C(C(=O)[O-])O.[Na+]

Origin of Product

United States

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